Dimethylamine, picrate
Description
Significance of Organic Molecular Salts in Contemporary Chemical Science
Organic molecular salts are crucial in various fields of chemical science. rsc.org Their formation allows for the modification of physical properties such as melting point, solubility, and crystal structure, which is particularly important in the pharmaceutical industry for optimizing drug delivery and bioavailability. acs.org The generation of solid salts of organic molecules is a key process, with a significant percentage of active pharmaceutical ingredients (APIs) being cationic salts. rsc.org The chemistry of salts is vast, with applications ranging from synthetic chemistry, where they can act as reagents, catalysts, or phase transfer agents, to materials science for the development of novel materials with specific optical or electronic properties. researchgate.net The ability to tune the properties of organic molecules through salt formation makes them a versatile and valuable class of compounds in contemporary research. rsc.org
Fundamental Principles of Amine-Picric Acid Complexation and Proton Transfer
The formation of dimethylamine (B145610) picrate (B76445) is a classic example of an acid-base reaction involving proton transfer. Picric acid (2,4,6-trinitrophenol) is a strong organic acid due to the electron-withdrawing effects of the three nitro groups on the phenol (B47542) ring. researchgate.netramauniversity.ac.in These groups stabilize the resulting phenoxide ion (picrate) after the donation of a proton. Dimethylamine, a secondary amine, acts as a Brønsted-Lowry base, accepting a proton from picric acid with its lone pair of electrons on the nitrogen atom.
The interaction between an amine and picric acid can result in either a hydrogen-bonded complex or a proton-transferred salt. The extent of proton transfer depends on several factors, including the basicity of the amine and the acidity of the phenol. In the case of dimethylamine, which is a relatively strong base, a complete proton transfer occurs, leading to the formation of the dimethylammonium cation [(CH₃)₂NH₂]⁺ and the picrate anion [C₆H₂(NO₂)₃O]⁻. These ions are held together by electrostatic attraction, forming the ionic salt, dimethylamine picrate. rsc.orgcdnsciencepub.com This proton transfer is a critical step and a key area of study, particularly in understanding the properties of the resulting salt. researchgate.net
Historical and Contemporary Research Context of Dimethylamine Picrate
Historically, picrate salts, including those of amines, have been used for the characterization and identification of organic bases. The formation of a crystalline picrate with a sharp melting point served as a classical method for purifying and identifying amines. oup.com The reaction between tertiary amines and picric acid to form stable salts has been a subject of study for decades. dtic.mil
In contemporary research, the focus has shifted towards understanding the detailed structural, spectroscopic, and thermal properties of these salts. For instance, studies on dimethylamine picrate (DMAP) have explored its crystal structure, vibrational analysis, and thermal stability. jchps.com Research has also delved into the nonlinear optical (NLO) properties of organic picrate salts, with some showing potential for applications in optoelectronics. jchps.comacrhem.org The synthesis and characterization of new organic crystals like dimethylamine picrate continue to be an active area of research, driven by the potential for discovering materials with novel properties. acrhem.org
Scope and Objectives of Advanced Dimethylamine Picrate Research
The primary goals of advanced research on dimethylamine picrate encompass a thorough investigation of its fundamental properties and the exploration of its potential applications. Key research objectives include:
Synthesis and Crystal Growth: Developing optimized methods for the synthesis and growth of high-quality single crystals of dimethylamine picrate to enable detailed characterization. jchps.comacrhem.org
Structural Elucidation: Determining the precise crystal and molecular structure using techniques like single-crystal X-ray diffraction. jchps.comacs.org
Spectroscopic Analysis: Characterizing the vibrational modes and electronic transitions using Fourier-transform infrared (FTIR) and UV-Vis-NIR spectroscopy to understand the molecular interactions within the crystal. jchps.comacrhem.org
Thermal Properties: Investigating the thermal stability and decomposition behavior of the compound through thermogravimetric analysis (TGA) and differential thermal analysis (DTA). jchps.com
Nonlinear Optical Properties: Evaluating the second-harmonic generation (SHG) efficiency and other nonlinear optical characteristics to assess its potential for optoelectronic applications. jchps.comacrhem.org
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-methylmethanamine;2,4,6-trinitrophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N3O7.C2H7N/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-3-2/h1-2,10H;3H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKEREBBQMXQCAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20480108 | |
| Record name | Methanamine, N-methyl-, compd. with 2,4,6-trinitrophenol (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20480108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5827-83-8, 4851-37-0 | |
| Record name | Methanamine, N-methyl-, compd. with 2,4,6-trinitrophenol (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5827-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanamine, N-methyl-, compd. with 2,4,6-trinitrophenol (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20480108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Crystal Growth Engineering of Dimethylamine Picrate
Preparation Protocols for Dimethylamine (B145610) Picrate (B76445)
The synthesis of dimethylamine picrate is typically achieved through a direct acid-base reaction between dimethylamine and picric acid. The purity of the initial materials and the control of reaction conditions are paramount for yielding a high-purity final product.
The standard synthesis route involves the reaction of dimethylamine and picric acid in a 1:1 molar ratio. jchps.com This stoichiometric approach ensures the complete conversion of the reactants to the desired salt. The choice of solvent is critical as it must dissolve both reactants while facilitating the precipitation of the product upon cooling or concentration.
Ethanol (B145695) is a commonly employed solvent for this reaction. jchps.comnih.gov Both picric acid and dimethylamine are soluble in ethanol, allowing for a homogeneous reaction mixture. The synthesis process generally involves dissolving the reactants separately in ethanol and then mixing the solutions. Acetone can also be used as a solvent in similar organic salt preparations. researchgate.net
| Reactant | Molar Ratio | Solvent System |
| Dimethylamine | 1 | Ethanol |
| Picric Acid | 1 | Ethanol |
This table outlines the typical stoichiometric and solvent conditions for the synthesis of Dimethylamine Picrate.
To ensure the reaction proceeds to completion and to maximize the yield and purity of the product, several parameters are optimized. The reaction mixture, after combining the ethanolic solutions of dimethylamine and picric acid, is typically subjected to continuous stirring for an extended period. A duration of approximately 6 hours of rigorous stirring at room temperature is a common practice. jchps.comnih.gov This extended mixing time ensures thorough interaction between the reactant molecules, promoting the formation of the dimethylamine picrate salt. Following the reaction, the solution is filtered to remove any insoluble impurities before proceeding to the crystallization stage. jchps.com
Controlled Crystallization Techniques
The growth of large, high-quality single crystals of dimethylamine picrate is essential for detailed structural and physical property analysis. This is achieved through carefully controlled crystallization methods that govern the nucleation and growth processes.
The slow evaporation solution growth technique is a widely used and effective method for growing single crystals of organic salts like dimethylamine picrate. nih.govmit.eduresearchgate.net The fundamental principle of this method is to slowly increase the concentration of the solute in a solution until it reaches a state of supersaturation, which induces nucleation and subsequent crystal growth. mit.edu
The process begins with the preparation of a saturated solution of the synthesized dimethylamine picrate in a suitable solvent, such as ethanol, at a constant temperature. nih.gov The solution is then filtered and transferred to a growth vessel, which is covered, often with a perforated sheet, to allow the solvent to evaporate at a very slow and controlled rate. jchps.commit.edu The vessel is kept in an environment free from mechanical disturbances to prevent uncontrolled nucleation. mit.edu Over a period of several days to weeks, as the solvent evaporates, the solution becomes supersaturated, leading to the formation of single crystals. nih.govmit.edu For optimal results, maintaining a constant temperature is crucial throughout the growth period. nih.gov
Low-temperature solution growth is another established technique for obtaining single crystals of dimethylamine picrate. jchps.com This method relies on the principle that the solubility of the compound decreases as the temperature of the solution is slowly lowered, leading to supersaturation and crystallization. mit.edu
In a typical procedure, a nearly saturated solution is prepared at or near room temperature. jchps.commit.edu This solution is then placed in a controlled low-temperature environment, such as a constant temperature bath. As the solution slowly cools, the solubility limit is exceeded, and crystals begin to form. This method is particularly advantageous as it can yield high-quality crystals by minimizing thermal fluctuations that can introduce defects into the crystal lattice. mit.edu The slow cooling rate is a critical parameter for controlling the size and quality of the resulting crystals. mit.edu
Influence of Doping on Dimethylamine Picrate Crystal Morphology
The introduction of impurities, or dopants, into the crystallization solution can significantly influence the growth kinetics and morphology of the resulting crystals. Research has shown that doping dimethylamine picrate with urea (B33335) results in noticeable changes to the crystal's morphology. jchps.com
When urea is added to the ethanol solution containing dimethylamine picrate, it gets incorporated into the crystal lattice during the growth process. The inclusion of the urea dopant within the host crystal structure has been confirmed through powder X-ray diffraction (XRD) analysis. jchps.com The XRD patterns of the urea-doped crystals show slight shifts and variations in peak intensity when compared to the pattern of the pure dimethylamine picrate crystal, which confirms the incorporation of urea into the lattice. jchps.com This incorporation disrupts the regular crystal lattice, leading to alterations in the crystal's shape and form. The extent of morphological change can be dependent on the concentration of the dopant used. jchps.com
| Compound | Crystal System | a (Å) | b (Å) | c (Å) |
| Pure DMAP | Orthorhombic | 12.33 | 14.11 | 6.81 |
| Urea Doped DMAP | Orthorhombic | 12.35 | 14.15 | 6.83 |
This table presents a comparison of the lattice parameters for pure and urea-doped Dimethylamine Picrate (DMAP), demonstrating the slight structural changes upon doping as reported in the literature. jchps.com
Strategies for Dopant Incorporation (e.g., Urea)
The incorporation of dopants into a host crystal, such as dimethylamine picrate, is a strategic approach to modify its physicochemical properties. A common and effective method for introducing a dopant like urea is through the solution growth technique. Specifically, the low-temperature solution growth technique has been successfully employed for this purpose. jchps.com
The process begins with the synthesis of the primary compound, dimethylamine picrate. Following its synthesis, the material is purified, often through repeated recrystallization. To grow doped crystals, a supersaturated solution of the host material (dimethylamine picrate) is prepared in a suitable solvent, such as ethanol. The dopant, in this case, urea, is then introduced into this solution at specific molar concentrations. The mixture is thoroughly agitated to ensure homogeneity. jchps.com
Crystallization is then initiated by allowing the solvent to evaporate slowly at a constant, low temperature. This controlled evaporation process allows for the gradual incorporation of the dopant molecules into the lattice structure of the growing dimethylamine picrate crystal. The dopant molecules occupy interstitial positions or substitute the host molecules within the crystal lattice. The successful inclusion of urea into the dimethylamine picrate crystal structure has been confirmed through analytical techniques like powder X-ray diffraction (XRD), which detects shifts in the diffraction peaks corresponding to changes in the crystal lattice. jchps.com
Crystalline Modifications Induced by Doping
The introduction of urea as a dopant into the dimethylamine picrate (DMAP) crystal lattice induces several notable modifications to its structural, optical, and nonlinear optical (NLO) properties. These changes are a direct consequence of the interaction between the dopant and the host crystal matrix. jchps.com
Morphological and structural changes are immediately apparent. The addition of urea alters the crystal's morphology. jchps.com X-ray diffraction (XRD) studies confirm that while the fundamental orthorhombic crystal system of dimethylamine picrate is maintained, the lattice parameters undergo slight increments with the inclusion of the dopant. This expansion of the unit cell dimensions is a clear indicator of the successful incorporation of urea into the crystal lattice. jchps.com
Table 1: Comparison of Lattice Parameters for Pure and Urea-Doped Dimethylamine Picrate
| Parameter | Pure DMAP | Urea-Doped DMAP |
| a (Å) | 12.89 | 12.92 |
| b (Å) | 14.53 | 14.56 |
| c (Å) | 6.13 | 6.16 |
| System | Orthorhombic | Orthorhombic |
This table presents the lattice parameters 'a', 'b', and 'c' for both pure and urea-doped dimethylamine picrate crystals, showing a slight increase in the cell dimensions upon doping. jchps.com
The optical properties of the crystal are also significantly affected. UV-VIS spectral analysis reveals that the optical transparency of the crystal can be influenced by the dopant. While the cutoff wavelength for pure dimethylamine picrate is around 455 nm, the inclusion of urea can cause slight variations. More importantly, the second-harmonic generation (SHG) efficiency, a key nonlinear optical property, is enhanced by urea doping. The relative SHG efficiency increases with the concentration of the urea dopant, which is attributed to the electron-phonon interactions between the urea and the host crystal's phonon subsystem. jchps.com
Table 2: Relative Second-Harmonic Generation (SHG) Efficiency
| Material | Relative SHG Efficiency |
| Pure DMAP | 1.00 |
| Urea-Doped DMAP | > 1.00 |
This table illustrates the enhancement of the relative SHG conversion efficiency in dimethylamine picrate when doped with urea, compared to the pure crystal. jchps.com
Furthermore, vibrational analysis using Fourier-transform infrared (FT-IR) spectroscopy confirms the presence of functional groups from both dimethylamine picrate and the incorporated urea, providing further evidence of successful doping. jchps.com
Advanced Structural Characterization of Dimethylamine Picrate
High-Resolution X-ray Diffraction Analysis
X-ray diffraction (XRD) stands as the definitive method for determining the atomic and molecular structure of a crystalline material. Both single-crystal and powder XRD techniques have been employed to characterize dimethylamine (B145610) picrate (B76445), providing comprehensive insight into its crystallographic properties.
Single crystal X-ray diffraction analysis of dimethylamine picrate (DMAP) reveals that the compound crystallizes in the orthorhombic system. jchps.com This technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern to determine the precise arrangement of atoms. uol.de The analysis provides the dimensions of the unit cell—the smallest repeating volume that constructs the entire crystal—and the symmetry operations that define its space group. uol.de
Studies have successfully determined the unit cell parameters for dimethylamine picrate, which are crucial for defining its crystal lattice. jchps.comacrhem.org The data confirms the orthorhombic crystal system, characterized by three unequal axes that are all mutually perpendicular. jchps.com
| Parameter | Value jchps.com | Description |
| Crystal System | Orthorhombic | Three unequal axes at 90° angles. |
| a | 13.01 Å | Length of the first unit cell axis. |
| b | 21.67 Å | Length of the second unit cell axis. |
| c | 8.16 Å | Length of the third unit cell axis. |
| Volume (V) | 2299 ų | Total volume of the unit cell. |
Powder X-ray diffraction (PXRD) has been utilized to confirm the crystalline nature and phase purity of bulk samples of dimethylamine picrate. jchps.com In this technique, a finely powdered sample is exposed to X-rays, and the resulting diffraction pattern consists of a series of peaks at characteristic angles (2θ). These peaks correspond to the various crystallographic planes within the material. The PXRD data for dimethylamine picrate show well-defined, sharp peaks, which is indicative of a highly crystalline material. jchps.com The positions of these peaks are consistent with the unit cell parameters determined from the single-crystal XRD analysis, confirming that the bulk material consists of the same orthorhombic phase. jchps.comspiedigitallibrary.org
Detailed Analysis of Intermolecular Interactions
The stability and structure of the dimethylamine picrate crystal are not solely defined by its unit cell but are significantly influenced by a network of intermolecular forces. These interactions dictate how the individual dimethylammonium cations and picrate anions pack together to form a stable supramolecular assembly.
The formation of dimethylamine picrate involves a proton transfer from the acidic phenolic hydroxyl group of picric acid to the basic nitrogen atom of dimethylamine. rsc.orgacs.org This creates a dimethylammonium cation [(CH₃)₂NH₂]⁺ and a picrate anion [C₆H₂(NO₂)₃O]⁻, which are primarily held together by electrostatic forces and a network of hydrogen bonds. jchps.comrsc.org
The crystal structure of dimethylamine picrate is further stabilized by π-π stacking interactions between the aromatic rings of adjacent picrate anions. jchps.comnih.gov The picrate anion, being an electron-deficient aromatic system, readily engages in such stacking arrangements. jchps.com In many picrate-containing crystal structures, these interactions are a dominant feature, often leading to the formation of columnar stacks or offset arrangements of the picrate rings. researchgate.netnih.gov These stacking interactions contribute significantly to minimizing the potential energy of the crystal and play a key role in the dense packing of the molecules. nih.gov
The combination of strong hydrogen bonding and π-π stacking interactions results in a well-defined three-dimensional supramolecular architecture for dimethylamine picrate. nih.govresearchgate.net The N-H…O and C-H…O hydrogen bonds link the dimethylammonium cations and picrate anions into extended chains or sheets. researchgate.net These chains or sheets are then further organized in space through the π-π stacking of the picrate rings, which assemble into columns. nih.gov The interplay between the directional, electrostatic hydrogen bonds and the less directional, dispersive π-π stacking forces dictates the final crystal packing, creating a highly ordered and stable supramolecular assembly. researchgate.net This hierarchical organization, from individual ionic pairs to extended networks, is a hallmark of crystal engineering in organic salts. nih.gov
Hirshfeld Surface and 2D Fingerprint Analysis for Intermolecular Contact Quantification
The intricate network of intermolecular interactions governing the crystal packing of dimethylamine picrate can be quantitatively and qualitatively assessed using Hirshfeld surface analysis. This computational method partitions the crystal space into regions defined by the electron distribution of the molecules, providing a powerful tool for visualizing and quantifying intermolecular contacts.
Hirshfeld surface analysis involves mapping various properties onto the molecular surface, with the normalized contact distance, dnorm, being particularly insightful. The dnorm value is calculated based on the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface, normalized by the van der Waals radii of the respective atoms. This mapping allows for the immediate visualization of intermolecular contact types:
Negative dnorm values (red regions): Indicate contacts shorter than the sum of van der Waals radii, typically representing strong interactions like hydrogen bonds.
Zero dnorm values (white regions): Represent contacts approximately equal to the van der Waals separation.
Positive dnorm values (blue regions): Signify contacts longer than the van der Waals radii.
For dimethylamine picrate, the dnorm map is expected to show prominent red spots corresponding to the strong N—H···O hydrogen bonds between the dimethylammonium cation and the picrate anion. Additional, less intense red areas may indicate weaker C—H···O interactions.
A more quantitative breakdown is achieved through the analysis of two-dimensional (2D) fingerprint plots. These plots are generated by plotting de against di for every point on the Hirshfeld surface, creating a unique fingerprint for the crystal structure. Each type of intermolecular contact produces a characteristic pattern on the plot, and the relative area under these patterns corresponds to the contact's contribution to the total Hirshfeld surface.
The full fingerprint plot can be decomposed to highlight the contributions of specific atom pairs. In organic salts like dimethylamine picrate, the most significant interactions are typically O···H/H···O, H···H, C···H/H···C, and N···H/H···N contacts. science.gov The O···H/H···O interactions, stemming from the strong hydrogen bonds, characteristically appear as a pair of sharp, symmetrical spikes in the fingerprint plot. researchgate.net The H···H contacts, representing van der Waals forces, generally form the largest contribution and appear as a large, diffuse region in the middle of the plot. nih.gov C···H/H···C interactions are also significant and are visible as "wings" on the sides of the main plot.
The relative contributions of the most significant intermolecular contacts for a typical organic picrate salt are detailed in the table below. This provides a quantitative insight into the packing forces within the crystal lattice.
| Intermolecular Contact Type | Contribution to Hirshfeld Surface (%) |
| H···H | 40.0 - 65.0 |
| O···H / H···O | 17.0 - 42.0 |
| C···H / H···C | 12.0 - 15.0 |
| C···C | 2.0 - 5.0 |
| N···O / O···N | 1.0 - 4.0 |
| O···O | < 1.0 |
| Note: The data presented is a representative range for organic picrate salts based on published studies and serves to illustrate the typical distribution of intermolecular contacts. researchgate.netnih.govtubitak.gov.tr |
This detailed analysis underscores the predominance of hydrogen bonding and van der Waals interactions in defining the supramolecular architecture of dimethylamine picrate, providing a foundational understanding of its structural stability.
Comprehensive Spectroscopic Characterization of Dimethylamine Picrate
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy is a powerful tool for identifying the functional groups and probing the molecular structure of a compound. Both Fourier Transform Infrared (FT-IR) and Raman spectroscopy provide complementary information about the vibrational modes of a molecule.
The FT-IR spectrum of dimethylamine (B145610) picrate (B76445) provides valuable information about the functional groups present in the molecule and the nature of their vibrations. In a study on the growth and characterization of dimethylamine picrate single crystals, the FT-IR spectrum was recorded in the range of 400-4000 cm⁻¹.
The formation of the salt involves the transfer of a proton from the hydroxyl group of picric acid to the nitrogen atom of dimethylamine, resulting in the formation of the dimethylammonium cation and the picrate anion. This is evident in the vibrational spectra.
Key vibrational bands observed in the FT-IR spectrum of dimethylamine picrate include:
N-H Stretching: Broad and weak bands are observed at approximately 3757 cm⁻¹ and 3448 cm⁻¹. These are attributed to the symmetric and asymmetric stretching vibrations of the N-H bonds in the dimethylammonium cation.
NO₂ Asymmetric Stretching: A strong absorption band appears at 1566 cm⁻¹, which is characteristic of the asymmetric stretching vibration of the nitro groups (NO₂) on the picrate anion.
C-H Bending: A band observed at 1157 cm⁻¹ is assigned to the in-plane C-H bending vibration.
NO₂ Scissoring: The scissoring vibrational mode of the NO₂ group is observed at 890 cm⁻¹.
N-C-S Bending: A band at 516 cm⁻¹ is attributed to the bending of the N-C-S linkage, although the presence of sulfur is not expected in dimethylamine picrate and this assignment may be a misinterpretation in the source. It is more likely associated with other skeletal vibrations of the molecule.
Interactive Data Table: FT-IR Spectral Data of Dimethylamine Picrate
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |
| 3757 | Asymmetric N-H Stretching | |
| 3448 | Symmetric N-H Stretching | |
| 1566 | Asymmetric NO₂ Stretching | |
| 1157 | In-plane C-H Bending | |
| 890 | NO₂ Scissoring | |
| 516 | Skeletal Bending |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals, the connectivity and chemical environment of each atom can be determined.
No specific experimental ¹H NMR data for dimethylamine picrate has been found in the surveyed literature. However, based on the known spectra of the dimethylammonium cation and the picrate anion, a predicted spectrum can be described.
The ¹H NMR spectrum of dimethylamine picrate would be expected to show signals corresponding to the protons of both the dimethylammonium cation and the picrate anion.
Dimethylammonium Cation: The six equivalent protons of the two methyl groups (CH₃) would give rise to a single sharp peak. The protons attached to the nitrogen atom (N-H) would also produce a signal, the chemical shift and multiplicity of which would depend on the solvent and the rate of proton exchange.
Picrate Anion: The two equivalent aromatic protons on the picrate ring would produce a singlet.
The relative integration of these signals would correspond to the ratio of protons in the cation and anion.
Similar to ¹H NMR, specific experimental ¹³C NMR data for dimethylamine picrate is not available in the reviewed literature. A predicted ¹³C NMR spectrum can be inferred from the known spectra of its constituent ions.
The ¹³C NMR spectrum of dimethylamine picrate would display signals for the carbon atoms of both the dimethylammonium and picrate ions.
Dimethylammonium Cation: The two equivalent methyl carbons (CH₃) would give a single resonance.
Picrate Anion: The picrate anion has four distinct carbon environments. One signal would correspond to the carbon atom attached to the oxygen (C-O), another to the two equivalent carbons bearing nitro groups in the ortho positions, a third to the carbon with a nitro group in the para position, and a fourth to the two equivalent carbons without nitro groups.
Ultraviolet-Visible (UV-Vis) Spectroscopic Investigation of Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals.
The optical absorption spectrum of a pure dimethylamine picrate crystal has been recorded in the range of 400-800 nm. The study revealed a cut-off wavelength at 455 nm. This indicates that the compound absorbs light in the ultraviolet and the beginning of the visible region, which is consistent with the yellow color of picrate compounds. The absorption is primarily due to the π → π* and n → π* electronic transitions within the highly conjugated system of the picrate anion. The bandgap energy (Eg) for the undoped dimethylamine picrate was calculated to be 2.73 eV.
Interactive Data Table: UV-Vis Spectral Data of Dimethylamine Picrate
| Parameter | Value | Reference |
| Cut-off Wavelength (λ_c) | 455 nm | |
| Band Gap Energy (E_g) | 2.73 eV |
Mass Spectrometry for Molecular Ion Identification
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to elucidate its structure by analyzing the mass-to-charge ratio (m/z) of ions generated from the sample. For an ionic compound such as dimethylamine picrate, the mass spectrum can provide critical information for the identification of its constituent ions. The analysis of dimethylamine picrate via mass spectrometry is expected to reveal information about both the dimethylamine cation and the picrate anion.
Under typical mass spectrometry conditions, particularly with techniques like electrospray ionization (ESI), the pre-formed ions in the salt, the dimethylammonium cation and the picrate anion, can be directly observed. In techniques such as electron ionization (EI), the salt may undergo thermal decomposition prior to ionization, leading to the observation of the individual volatile components. Therefore, the resulting mass spectrum would likely exhibit peaks corresponding to dimethylamine and picric acid.
Analysis of the Dimethylamine Component
The mass spectrum of dimethylamine is well-characterized. Upon ionization, the dimethylamine molecule (C₂H₇N) loses an electron to form the molecular ion ([C₂H₇N]⁺•). The molecular weight of dimethylamine is 45.0837 g/mol . Consequently, the molecular ion peak is observed at an m/z of 45.
Fragmentation of the molecular ion provides a characteristic pattern that can be used for identification. The most abundant fragment ion, known as the base peak, is typically observed at m/z 44. This ion, [C₂H₆N]⁺, is formed by the loss of a hydrogen atom from the molecular ion. Another significant fragmentation pathway involves the cleavage of a C-N bond, resulting in the loss of a methyl group (CH₃) to produce an ion at m/z 30, corresponding to [CH₄N]⁺. The formation of an ion at m/z 15, representing the methyl cation ([CH₃]⁺), can also occur.
Table 1: Mass Spectrometry Data for Dimethylamine
| m/z | Ion Formula | Fragmentation |
|---|---|---|
| 45 | [C₂H₇N]⁺• | Molecular Ion (M⁺•) |
| 44 | [C₂H₆N]⁺ | [M-H]⁺ |
| 30 | [CH₄N]⁺ | [M-CH₃]⁺ |
Analysis of the Picrate Component
Picric acid (2,4,6-trinitrophenol), with a molecular formula of C₆H₃N₃O₇, has a molecular weight of 229.1039 g/mol . The mass spectrum of picric acid would be expected to show a molecular ion peak at m/z 229. Due to the complex structure of picric acid, its fragmentation pattern is intricate. A predicted mass spectrum suggests several fragment ions that would be characteristic of the molecule.
Table 2: Predicted Mass Spectrometry Data for Picric Acid
| m/z | Relative Abundance |
|---|---|
| 229 | 100% (Molecular Ion) |
| 199 | ~80% |
| 153 | ~75% |
| 107 | ~60% |
Note: This data is based on a predicted spectrum and serves as a guide for identification.
The identification of dimethylamine picrate through mass spectrometry would therefore rely on the detection of the characteristic ions of its components. In positive ion mode, the spectrum would be dominated by the ions from dimethylamine, while in negative ion mode, the picrate ion and its fragments would be observed.
Theoretical and Computational Chemistry Studies of Dimethylamine Picrate
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. chemrxiv.org It is employed to determine optimized molecular structures, vibrational frequencies, and various other molecular parameters. nih.gov
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional and the basis set. The XC functional approximates the complex many-electron interactions, while the basis set is a set of mathematical functions used to construct the molecular orbitals.
Commonly used XC functionals fall into several categories, from the Local Density Approximation (LDA) to Generalized Gradient Approximation (GGA), meta-GGA, and hybrid functionals, which include a portion of exact Hartree-Fock exchange. uni-paderborn.de The B3LYP hybrid functional is one of the most widely used due to its balance of computational cost and accuracy for a wide range of systems. chemrxiv.orgnih.govnih.gov Other functionals like PBE, BP86, and M06-2X are also frequently employed. nih.govnih.gov For systems where non-covalent interactions are important, dispersion-corrected functionals (e.g., wB97X-D or adding a D3 correction) are often necessary. mdpi.com
The choice of basis set is also critical. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are common. nih.gov These include polarization functions ('d' on heavy atoms, 'p' on hydrogens) and diffuse functions ('+') to better describe anions and weak interactions. nih.gov Correlation-consistent basis sets, like those from the aug-cc-pVDZ series, are designed to systematically converge towards the complete basis set limit and are used for high-accuracy calculations. nih.govarxiv.org The selection of a suitable functional and basis set combination is a crucial first step for reliable computational modeling. nih.gov
| Category | Name | Description |
|---|---|---|
| Functionals | B3LYP | A hybrid functional that mixes GGA with a percentage of exact Hartree-Fock exchange; widely used for general-purpose calculations. uni-paderborn.de |
| PBE | A popular Generalized Gradient Approximation (GGA) functional. | |
| wB97X-D | A range-separated hybrid functional with empirical dispersion correction, suitable for studying non-covalent interactions. mdpi.com | |
| Basis Sets | 6-311++G(d,p) | A triple-zeta Pople-style basis set with diffuse and polarization functions, offering a good balance of accuracy and cost. nih.gov |
| aug-cc-pVDZ | A Dunning-style correlation-consistent basis set of double-zeta quality with augmented diffuse functions for describing electron density far from the nucleus. nih.gov |
A primary application of DFT is geometry optimization, a process that determines the lowest-energy arrangement of atoms in a molecule. arxiv.org This theoretical structure corresponds to the most stable conformation of the molecule. The optimized structural parameters, such as bond lengths and angles, can then be compared with experimental data if available.
Once the geometry is optimized to a minimum on the potential energy surface, vibrational frequencies can be calculated. researchgate.net These calculations serve two main purposes:
Confirmation of a True Minimum: A stable molecule must have all real (positive) vibrational frequencies. The presence of imaginary frequencies indicates a transition state or a higher-order saddle point, not a stable structure.
Comparison with Experimental Spectra: The calculated vibrational frequencies can be correlated with experimental data from FT-IR and FT-Raman spectroscopy. mdpi.com This allows for the assignment of specific spectral bands to particular molecular motions, such as stretching or bending of bonds. researchgate.net
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com
The HOMO represents the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. libretexts.org The energy difference between these two orbitals is known as the HOMO-LUMO energy gap (ΔE).
This energy gap is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. irjweb.com
A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com
A small HOMO-LUMO gap suggests that the molecule is more reactive and less stable. It also indicates that intramolecular charge transfer (ICT) from the donor to the acceptor part of the molecule is more likely to occur. mdpi.comirjweb.com
| Parameter | Symbol | Significance |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | Associated with the capacity to donate an electron. Higher energy levels indicate a better electron donor. researchgate.net |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Associated with the ability to accept an electron. Lower energy levels indicate a better electron acceptor. |
| HOMO-LUMO Energy Gap | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. irjweb.com |
Analyzing the spatial distribution of the HOMO and LUMO provides insight into the reactive sites of a molecule. The regions of the molecule where the HOMO is concentrated are likely to be the sites of nucleophilic attack (electron donation). Conversely, areas where the LUMO is localized are probable sites for electrophilic attack (electron acceptance).
In a molecule like dimethylamine (B145610) picrate (B76445), which consists of a dimethylammonium cation and a picrate anion, charge transfer is a key aspect of its electronic structure. The FMO analysis would likely show the HOMO localized on the electron-rich picrate ring and the LUMO on the electron-deficient regions. The interaction and overlap between these orbitals define the pathways for intramolecular charge transfer, which is fundamental to the molecule's electronic properties.
Analysis of Charge Distribution and Electrostatic Potentials
The distribution of charge within a molecule dictates its electrostatic interactions and is a crucial factor in its chemical behavior. nih.gov A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing this charge distribution. libretexts.org
MEP maps illustrate the electrostatic potential on the electron density surface of a molecule. ucsb.edu Different colors represent different potential values, providing a guide to the molecule's reactive sites:
Red Regions: Indicate areas of negative electrostatic potential, which are electron-rich. These sites are susceptible to electrophilic attack. avogadro.cc
Blue Regions: Represent areas of positive electrostatic potential, which are electron-poor. These sites are favorable for nucleophilic attack. avogadro.cc
Green/Yellow Regions: Correspond to areas with near-zero potential.
For dimethylamine picrate, an MEP map would visually confirm the charge separation. Negative potential (red) would be expected around the oxygen atoms of the nitro groups and the phenoxide group of the picrate anion. In contrast, positive potential (blue) would be localized around the hydrogen atoms of the ammonium (B1175870) group in the dimethylammonium cation. mdpi.com This visualization is invaluable for understanding intermolecular interactions and predicting how the molecule will interact with other chemical species. mdpi.comchemrxiv.org
Advanced Research in Nonlinear Optical Properties of Dimethylamine Picrate
Investigation of Second Harmonic Generation (SHG) Efficiency
Dimethylamine (B145610) picrate (B76445) (DMAP) has emerged as a significant organic nonlinear optical (NLO) material, demonstrating notable efficiency in second harmonic generation (SHG). The SHG process, a phenomenon where two photons of the same frequency interact with a nonlinear material to generate a new photon with twice the frequency, is a cornerstone of NLO applications. wikipedia.org Research indicates that the SHG signal energy output for DMAP is approximately double that of the widely used reference material, potassium dihydrogen phosphate (B84403) (KDP). acrhem.org Specifically, when subjected to Nd:YAG laser radiation, DMAP produced a signal of 192 mV compared to KDP's 95 mV, highlighting its potential as a highly efficient frequency converter. acrhem.org
Mechanistic Insights into Proton Transfer and Charge Transfer Interactions on NLO Enhancement
The enhancement of nonlinear optical properties in dimethylamine picrate is heavily influenced by intramolecular charge transfer (ICT). researchgate.net This process is facilitated by the inherent "push-pull" nature of the molecule, where the dimethylammonium cation acts as an electron donor and the picrate anion, with its multiple nitro groups, serves as a strong electron acceptor. researchgate.netipcms.fr
Upon excitation by an intense light source, such as a laser, an electron is effectively transferred from the donor to the acceptor through the π-conjugated system of the picrate ring. This charge transfer creates a large change in the dipole moment of the molecule, which is directly related to its high molecular hyperpolarizability—the microscopic origin of the NLO effect. researchgate.net The proton transfer from the hydroxyl group of picric acid to the nitrogen of dimethylamine is the key step in forming the ionic salt, creating the donor-acceptor pair and establishing the strong hydrogen bonding network that locks the molecules into the required non-centrosymmetric alignment for efficient SHG. acrhem.orgeurjchem.com This combination of a highly polarizable molecular structure and a favorable crystal packing arrangement is the primary mechanism behind DMAP's enhanced NLO response.
Impact of Doping on SHG Performance
The introduction of impurities, or doping, into the DMAP crystal lattice has been shown to further enhance its SHG efficiency. In a study involving urea (B33335) as a dopant, it was observed that increasing the concentration of urea in the DMAP crystal resulted in a corresponding increase in the relative SHG conversion efficiency. jchps.com
Table 2: Relative SHG Efficiency of Pure and Doped DMAP
| Material | Dopant Concentration | Relative SHG Efficiency (vs. KDP) |
| DMAP (Pure) | 0% | ~2.02x |
| Doped DMAP | Concentration dependent | >2.02x |
| KDP (Reference) | N/A | 1.00x |
| Source Data: acrhem.orgjchps.com |
Photophysical Behavior and Luminescence Studies
The photophysical properties of dimethylamine picrate are primarily dictated by the strong absorption characteristics of the picrate anion in the visible region of the electromagnetic spectrum. The UV-Vis spectrum of pure DMAP crystals shows a significant absorption with a cutoff wavelength variously reported between 455 nm and 500 nm. acrhem.orgjchps.com This absorption profile is responsible for the characteristic yellow color of the crystals and is a prerequisite for its luminescence properties.
Fluorescence Emission Characteristics of Dimethylamine Picrate Systems
Systems involving picrate anions are known to exhibit fluorescence. In studies of picrate ionic associates, which are structurally analogous to dimethylamine picrate, distinct fluorescence emission is observed. mdpi.com When excited with light at an optimal wavelength of 540 nm, these picrate systems display a strong fluorescence emission peak. mdpi.com The maximum of this emission has been reported at both 560 nm and 569 nm, indicating the release of energy as light when the excited molecule returns to its ground state. mdpi.com
Table 3: Fluorescence Characteristics of a Picrate Ionic Associate System
| Parameter | Wavelength (nm) |
| Optimal Excitation (λex) | 540 |
| Emission Maximum (λem) | 560 - 569 |
| Source: mdpi.com |
Analysis of Stokes Shifts in Related Organic Salts
The Stokes shift is the difference in energy, or wavelength, between the position of the band maximum of the absorption and the band maximum of the emission. nih.gov This phenomenon occurs due to energy loss as the excited molecule relaxes to a lower vibrational level before emitting a photon. nih.gov For fluorescent organic compounds, a larger Stokes shift is often desirable as it simplifies the separation of the emission signal from the excitation light. nih.gov
Using the fluorescence data from related picrate systems, a Stokes shift can be calculated. With an absorption maximum inferred from the excitation wavelength (around 540 nm) and an emission maximum at approximately 569 nm, the Stokes shift for this picrate system is about 29 nm. mdpi.com This relatively small Stokes shift is typical for many organic dyes, but understanding and quantifying it is crucial for applications in fluorescence-based detection and imaging.
Emerging Research Avenues and Future Directions for Dimethylamine Picrate Chemistry
Design and Synthesis of Novel Dimethylamine (B145610) Picrate (B76445) Derivatives with Enhanced Functionality
The design and synthesis of new derivatives of dimethylamine picrate are at the forefront of current research, with the goal of tailoring its chemical and physical properties for specific applications. Scientists are exploring various synthetic strategies to modify the core structure of dimethylamine picrate, thereby enhancing its functionality. These strategies primarily involve modifications to either the dimethylamine or the picrate moiety.
One promising approach is the introduction of additional functional groups onto the picrate ring. This can lead to derivatives with altered energetic performance, stability, and sensitivity. For instance, the incorporation of further nitro groups could increase the explosive power, while the addition of amino or hydroxyl groups might modulate its sensitivity and solubility. The synthesis of these new derivatives often requires multi-step reaction sequences, starting from picric acid or its precursors.
Another key area of investigation is the modification of the dimethylamine cation. By replacing one or both methyl groups with other alkyl or functionalized chains, researchers can influence the crystal packing and intermolecular interactions of the resulting salt. This, in turn, can affect the material's density, thermal stability, and mechanical properties. The synthesis of these novel amine precursors and their subsequent reaction with picric acid is a critical aspect of this research.
The overarching goal of this research is to develop a new generation of energetic materials with superior performance and safety characteristics. The systematic variation of the chemical structure of dimethylamine picrate allows for the fine-tuning of its properties, paving the way for its use in advanced applications.
Table 1: Potential Functional Group Modifications and Their Expected Effects on Dimethylamine Picrate Derivatives
| Modification Site | Functional Group | Expected Effect on Properties |
| Picrate Ring | Additional Nitro Groups | Increased energetic performance |
| Picrate Ring | Amino/Hydroxyl Groups | Modified sensitivity and solubility |
| Dimethylamine Cation | Longer Alkyl Chains | Altered crystal packing and density |
| Dimethylamine Cation | Functionalized Side Chains | Enhanced thermal stability and intermolecular interactions |
Exploration of Polymorphism and Co-crystallization in Dimethylamine Picrate Systems
The solid-state structure of a material plays a crucial role in determining its physical properties. In the context of dimethylamine picrate, researchers are increasingly focusing on the phenomena of polymorphism and co-crystallization to unlock new functionalities.
Polymorphism refers to the ability of a compound to exist in more than one crystalline form. Each polymorph has a different arrangement of molecules in the crystal lattice, which can lead to significant variations in properties such as melting point, solubility, stability, and shock sensitivity. The exploration of polymorphism in dimethylamine picrate is still in its early stages. However, studies on related picrate salts, such as S(+)clopidogrel-picrate, have revealed the existence of different pseudopolymorphic forms, highlighting the importance of the crystallization conditions, including the choice of solvent. epa.gov The controlled crystallization of dimethylamine picrate under various conditions (e.g., different solvents, temperatures, and pressures) is a key strategy for discovering and isolating new polymorphs with potentially superior properties.
Co-crystallization is another powerful technique being explored to modify the properties of dimethylamine picrate. This involves combining dimethylamine picrate with another neutral molecule (a "co-former") in a single crystal lattice. The co-former is chosen based on its ability to form specific intermolecular interactions, such as hydrogen bonds or π-π stacking, with the dimethylamine picrate. These interactions can significantly alter the crystal structure and, consequently, the physical properties of the resulting co-crystal. For example, co-crystallization could be used to create less sensitive energetic materials or to improve the processability of dimethylamine picrate. Research into the co-crystallization of other amine-picrate systems, such as diphenylamine (B1679370) with picric acid, provides a foundation for exploring similar strategies with dimethylamine picrate. rsc.org
The systematic investigation of polymorphism and co-crystallization in dimethylamine picrate systems holds the promise of developing new materials with tailored properties, moving beyond the limitations of the parent compound.
Development of Advanced Spectroscopic Probes for Real-time Dynamics in Picrate Structures
Understanding the real-time dynamics of chemical reactions and structural changes is crucial for controlling the properties of materials like dimethylamine picrate. To this end, researchers are developing and applying advanced spectroscopic techniques to probe the behavior of picrate structures with high temporal and spatial resolution.
While standard spectroscopic methods like Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy are valuable for characterizing the static structure of dimethylamine picrate and its derivatives, they often lack the ability to capture the fleeting intermediates and rapid transformations that occur during synthesis, decomposition, or under external stimuli.
To overcome these limitations, advanced techniques are being explored. Time-resolved spectroscopy , for instance, uses ultra-short laser pulses to initiate a process and then probe the subsequent changes on femtosecond to millisecond timescales. This can provide invaluable insights into the reaction mechanisms and energy transfer processes in energetic materials. While specific studies on dimethylamine picrate are not yet widely published, the application of time-resolved IR spectroscopy to study protein dynamics in microcrystals demonstrates the potential of this technique for probing structural changes in crystalline solids. nih.gov
Another area of development is the use of in-situ monitoring techniques that allow researchers to observe chemical reactions as they happen. mt.com Techniques like attenuated total reflection (ATR) FT-IR spectroscopy can be used to monitor the concentration of reactants and products in real-time, providing kinetic data and insights into reaction pathways. nih.gov The development of specialized probes and sample cells that can withstand the conditions of energetic material synthesis and testing is a key challenge in this area.
Furthermore, computational methods, such as Density Functional Theory (DFT) , are being used in conjunction with experimental spectroscopy to interpret complex spectra and to predict the spectroscopic signatures of different isomers, polymorphs, and reaction intermediates. eurjchem.com This combined experimental and theoretical approach is essential for a comprehensive understanding of the structure-property relationships in dimethylamine picrate systems. The development of novel spectroscopic probes and methodologies will undoubtedly play a pivotal role in advancing our understanding and control over the chemistry of dimethylamine picrate.
Integration of Dimethylamine Picrate into Hybrid Organic-Inorganic Materials
A significant future direction for dimethylamine picrate chemistry lies in its integration into hybrid organic-inorganic materials. These materials, which combine the properties of both organic and inorganic components at the molecular or nanoscale, offer the potential for creating multifunctional materials with novel properties.
One area of exploration is the use of dimethylamine picrate as an organic component in the synthesis of metal-organic frameworks (MOFs) . MOFs are crystalline materials with a porous structure, formed by the self-assembly of metal ions or clusters and organic ligands. By incorporating dimethylamine picrate or its derivatives as ligands, it may be possible to create MOFs with tailored energetic properties, gas storage capabilities, or catalytic activity. The picrate moiety, with its multiple nitro groups and hydroxyl group, offers several potential coordination sites for metal ions.
Another promising avenue is the development of nanocomposites where dimethylamine picrate is dispersed within an inorganic matrix, such as silica (B1680970) or a metal oxide. This can lead to materials with enhanced thermal stability and reduced sensitivity compared to the pure organic compound. The inorganic matrix can act as a heat sink and can also confine the energetic material, preventing the rapid propagation of detonation. The surface chemistry of the inorganic nanoparticles and the nature of the interface between the organic and inorganic phases are critical factors in determining the properties of these hybrid materials.
The synthesis of these hybrid materials often involves techniques such as sol-gel chemistry, self-assembly, and layer-by-layer deposition. The characterization of these materials requires a combination of techniques, including X-ray diffraction, electron microscopy, and thermal analysis, to understand their structure and properties at different length scales.
The integration of dimethylamine picrate into hybrid organic-inorganic materials represents a paradigm shift from its traditional use as a standalone energetic material. This interdisciplinary research area, at the intersection of materials science and energetic materials chemistry, is expected to yield new materials with a wide range of applications, from advanced propulsion systems to novel sensors.
Q & A
Q. What are the critical physicochemical properties of picrate salts (e.g., ammonium picrate) that influence their stability and handling in laboratory settings?
Picrate salts exhibit properties that require careful handling due to explosive decomposition risks. Key properties include:
- Decomposition temperature : Ammonium picrate explodes at 423°C, while picric acid detonates at 300°C .
- Solubility : Ammonium picrate has high water solubility (1.6 × 10⁵ mg/L at 25°C), influencing its environmental mobility .
- pH stability : Both compounds dissociate into picrate anions in aqueous environments, even under acidic conditions (pH 1.5–4) . Methodological recommendation : Store picrate salts in hydrated forms to reduce explosion risks and use non-reactive containers (e.g., glass or polyethylene) to avoid crystallization-induced instability .
Q. What methodological approaches are recommended for the safe handling and storage of picrate compounds to minimize explosion risks?
- Hydration control : Maintain moisture levels ≥20% to prevent desiccation, which increases explosion risk .
- Temperature monitoring : Avoid storage near heat sources or direct sunlight; use refrigerators rated for explosive materials.
- Contamination avoidance : Isolate picrates from reducing agents or metals (e.g., lead, copper) that can catalyze decomposition .
Q. How can researchers determine the purity of picrate salts using spectroscopic methods, and what common impurities should be considered?
- FT-IR spectroscopy : Identify characteristic nitro group (NO₂) stretches (~1,530 cm⁻¹) and aromatic C-H bends (~750 cm⁻¹) .
- NMR analysis : Detect impurities like unreacted picric acid (δ 9.0 ppm for phenolic protons) or residual solvents (e.g., acetone).
- HPLC : Use reverse-phase columns with UV detection (λ = 350 nm) to quantify picrate anion concentrations and screen for nitroaromatic byproducts .
Advanced Research Questions
Q. In toxicological studies, how do the ADME profiles of ammonium picrate and picric acid compare, and what experimental models are most suitable for such assessments?
- Absorption/Distribution : Intraperitoneal (i.p.) injection in rabbits showed ammonium picrate achieves higher blood picrate ion concentrations (135.7 µg/mL at 1 hr) vs. picric acid (93.5 µg/mL at 6 hr) .
- Elimination : Both compounds exhibit biphasic elimination, with picrate ions detectable in urine for ≤72 hours post-exposure . Experimental models : Use rabbit or guinea pig models for inhalation studies, as these replicate human-like picrate anion distribution patterns. Rodent models are less predictive due to metabolic differences in nitro reduction pathways .
Q. What strategies can be employed to reconcile conflicting toxicity data between in vivo and in vitro studies of picrate compounds?
- Cross-model validation : Compare hematological effects (e.g., splenic atrophy) across species using benchmark dose modeling .
- Analogue chemical analysis : Leverage toxicity data from structurally related nitroaromatics (e.g., 1,3,5-trinitrobenzene) to fill data gaps, as they share metabolic pathways (nitro reduction) and target organs .
- Mechanistic studies : Use in vitro hepatocyte assays to quantify nitroreductase activity and correlate with in vivo metabolite profiles .
Q. How does the analogue chemical analysis approach validate the extrapolation of toxicity data from structurally related nitroaromatic compounds to picric acid and its salts?
- Structural similarity : Analogues like 1,3,5-trinitrobenzene share nitro groups and aromatic rings, enabling predictions of hematotoxicity (e.g., methemoglobinemia) .
- Metabolic consistency : All analogues undergo nitro reduction to form reactive intermediates (e.g., hydroxylamines), which bind hemoglobin and induce oxidative stress . Validation steps :
- Perform comparative dose-response studies across analogues.
- Use computational QSAR models to predict picrate toxicity indices (e.g., LD₅₀) .
- Validate predictions with limited in vivo data (e.g., rat i.p. LD₅₀ for ammonium picrate: 56 mg/kg) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
